![molecular formula C8H14ClNO2 B3023464 Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride CAS No. 93779-30-7](/img/structure/B3023464.png)
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 . It is useful in the study of angiotensin-converting enzyme inhibitors .
Synthesis Analysis
The synthesis of Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is related to the preparation of ramipril, an angiotensin-converting enzyme (ACE) inhibitor . The synthesis involves the coupling of unprotected (2S,3S,6S)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is characterized by a cyclopenta[b]pyrrole ring. The molecular weight is 191.66 .Physical And Chemical Properties Analysis
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride has a molecular weight of 191.66 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride, focusing on six unique fields:
Pharmaceutical Development
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a valuable compound in pharmaceutical research, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are crucial in treating hypertension and heart failure by relaxing blood vessels and reducing blood pressure. The compound’s unique structure allows it to interact effectively with the ACE enzyme, making it a potential candidate for new drug formulations.
Neuroprotective Agents
Research has shown that derivatives of pyrrole-2-carboxylic acid exhibit neuroprotective properties. Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride could be explored for its potential in protecting neurons from damage, which is essential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its ability to cross the blood-brain barrier and its structural compatibility with neural receptors make it a promising candidate for further studies in this area.
Antimicrobial Agents
The compound’s structure suggests potential antimicrobial properties. Studies on similar pyrrole derivatives have demonstrated effectiveness against various bacterial and fungal strains . Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride could be synthesized and tested for its ability to inhibit microbial growth, offering a new avenue for developing antibiotics and antifungal medications.
Catalysis in Organic Synthesis
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride can serve as a catalyst in organic synthesis reactions. Its unique chemical properties allow it to facilitate various chemical transformations, making it useful in creating complex organic molecules . This application is particularly valuable in the synthesis of pharmaceuticals and fine chemicals, where precise and efficient reactions are required.
Material Science
In material science, the compound can be used to develop new polymers and materials with specific properties. Its incorporation into polymer chains can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials . This makes it useful in creating advanced materials for industrial applications, including coatings, adhesives, and composites.
Biochemical Research
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is also valuable in biochemical research as a building block for synthesizing complex molecules. Its versatile structure allows it to be modified and incorporated into various biochemical assays and studies . This application is crucial for understanding biological processes and developing new biochemical tools and reagents.
Mécanisme D'action
Target of Action
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is primarily used in the study of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure.
Pharmacokinetics
Like other ace inhibitors, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride’s action include vasodilation , reduced fluid volume , and lower blood pressure . These effects can help alleviate the symptoms of conditions like hypertension and heart failure .
Action Environment
The action, efficacy, and stability of Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, particularly their sodium intake. High sodium intake can counteract the effects of ACE inhibitors. Additionally, the drug’s stability could be affected by factors like temperature and pH .
Safety and Hazards
The safety information available indicates that Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride has some hazards associated with it. It has been assigned the GHS07 pictogram and the hazard statements H302, H315, H319 . Precautionary measures include P264, P270, P280, P301, P301, P302, P305, P321, P330, P332, P337, P338, P351, P352, P362 .
Propriétés
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZXRQNVRDLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466109 | |
| Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride | |
CAS RN |
852468-51-0 | |
| Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



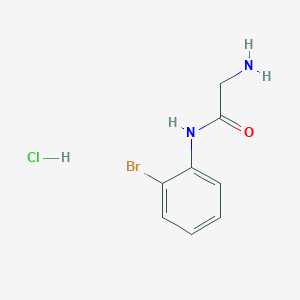



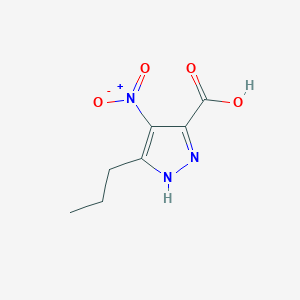
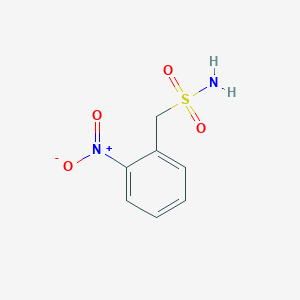
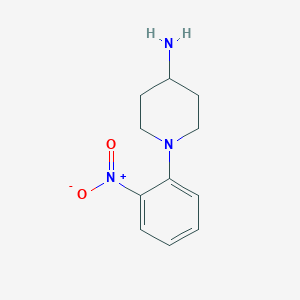
![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)

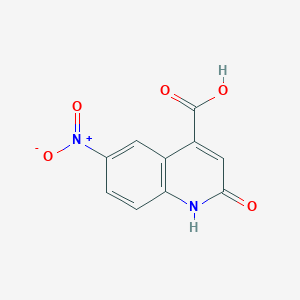
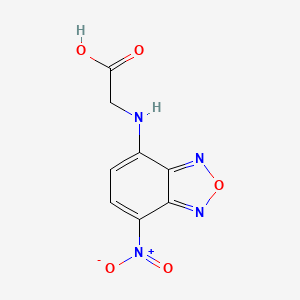

![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)
![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)